molecular formula C23H20FN5O2 B2380095 (E)-2-cyano-3-[3-(4-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide CAS No. 925395-14-8

(E)-2-cyano-3-[3-(4-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B2380095
CAS No.: 925395-14-8
M. Wt: 417.444
InChI Key: PZSBJDMATLEIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-3-[3-(4-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide is a recognized and potent ATP-competitive inhibitor, primarily targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). This small molecule is a key research tool in oncology, particularly for investigating the pathogenesis and treatment of hematologic malignancies. Its high potency against JAK2, a critical mediator of cytokine signaling, makes it valuable for studying myeloproliferative neoplasms and other cancers driven by constitutive JAK-STAT pathway activation. Concurrently, its inhibition of FLT3, including the internal tandem duplication (ITD) mutant form commonly associated with poor prognosis in acute myeloid leukemia (AML) , provides a dual mechanism for targeting dysregulated proliferation and survival signals in cancer cells. Researchers utilize this compound to elucidate the complex cross-talk between signaling pathways in tumorigenesis and to explore potential therapeutic strategies for resistant cancers. It serves as a crucial chemical probe for validating JAK2 and FLT3 as therapeutic targets in preclinical models, aiding in the understanding of drug resistance mechanisms and the development of novel targeted therapies.

Properties

IUPAC Name

(E)-2-cyano-3-[3-(4-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2/c1-31-19-8-6-18(7-9-19)26-23(30)16(12-25)13-29-11-10-21-20(14-29)22(28-27-21)15-2-4-17(24)5-3-15/h2-9,13H,10-11,14H2,1H3,(H,26,30)(H,27,28)/b16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSBJDMATLEIDR-DTQAZKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CN2CCC3=C(C2)C(=NN3)C4=CC=C(C=C4)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/N2CCC3=C(C2)C(=NN3)C4=CC=C(C=C4)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-cyano-3-[3-(4-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide is a member of the pyrazolo[4,3-c]pyridine class, which has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Pyrazolo[4,3-c]pyridines

Pyrazolo[4,3-c]pyridines have been recognized for their potential as therapeutic agents due to their ability to interact with various biological targets. These compounds have been studied for their roles as inhibitors of key enzymes and receptors involved in several diseases, including cancer and metabolic disorders. Notably, derivatives of tetrahydropyrazolo[4,3-c]pyridine have shown promise as selective inverse agonists for the cannabinoid receptor type 1 (CB1), which is significant in treating obesity and metabolic syndromes without central nervous system side effects .

  • CB1 Receptor Modulation : The compound exhibits peripheral selectivity in inhibiting the CB1 receptor. This selectivity is crucial as it minimizes central nervous system-related side effects while potentially providing therapeutic benefits for metabolic disorders .
  • Antimicrobial Activity : Some pyrazolo derivatives have demonstrated antimicrobial properties. For instance, compounds related to this class have been tested against Mycobacterium tuberculosis and other pathogens, showing varying degrees of efficacy .
  • Antitumor Activity : Pyrazolo derivatives are being investigated for their antitumor properties. They have been shown to inhibit cell proliferation in various cancer cell lines by targeting cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .

Case Studies and Experimental Data

Several studies have reported on the biological activity of related compounds:

  • Inhibition of Cancer Cell Proliferation : A study evaluated the cytotoxic effects of pyrazolo derivatives on breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Compounds showed IC50 values ranging from 45 to 97 nM against MCF-7 and 6 to 99 nM against HCT-116, indicating significant antitumor activity compared to standard treatments like sorafenib .
  • Antimycobacterial Activity : Another study highlighted the potential of certain pyrazolo compounds as antimycobacterial agents. Compounds were screened against Mycobacterium tuberculosis with some showing promising activity at low micromolar concentrations .

Summary of Biological Activities

Biological ActivityDescriptionReference
CB1 Receptor InhibitionSelective inverse agonism with potential applications in obesity treatment
Antimicrobial EffectsEfficacy against Mycobacterium tuberculosis and other pathogens
Antitumor PropertiesSignificant inhibition of cancer cell proliferation in vitro

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that compounds similar to (E)-2-cyano-3-[3-(4-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide exhibit notable anticancer activity. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases. They have shown efficacy against various cancer cell lines such as K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cells .
  • Case Studies : A study highlighted the synthesis of a library of 2,4,6,7-tetrasubstituted pyrazolo[4,3-c]pyridines and their evaluation against multiple cancer cell lines. One of the derivatives showed significant anti-proliferative effects and induced cell death through apoptosis pathways .

Neurological Applications

The structural features of this compound suggest potential applications in treating neurological disorders.

  • Inhibition of Neuroinflammation : Some derivatives have been studied for their ability to inhibit neuroinflammatory pathways. In silico molecular docking studies indicate that these compounds can interact with key enzymes involved in neuroinflammation such as 5-lipoxygenase (5-LOX) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrazole ring and the phenyl groups can significantly alter biological activity.

SubstituentEffect on ActivityReference
4-FluorophenylIncreased anticancer potency
4-MethoxyphenylEnhanced neuroprotective effects

Comparison with Similar Compounds

Core Scaffolds

  • Pyrazolo[4,3-c]pyridine vs. Pyrazolo[3,4-d]pyrimidine: The target compound’s pyrazolo[4,3-c]pyridine core () differs from pyrazolo[3,4-d]pyrimidine derivatives () in nitrogen positioning, which alters electron distribution and binding modes. Pyrazolo[3,4-d]pyrimidines are more commonly associated with adenosine mimetics (e.g., kinase inhibitors), whereas the pyrazolo[4,3-c]pyridine system may favor interactions with hydrophobic pockets due to its fused bicyclic structure .
  • Cyanoenamide vs.

Substituent Effects

  • 4-Fluorophenyl vs. 3-Fluorophenyl/Chlorophenyl :
    The 4-fluorophenyl group in the target compound offers enhanced metabolic stability compared to 3-fluorophenyl () or chlorophenyl () analogs due to reduced susceptibility to oxidative metabolism. Fluorine’s electronegativity also strengthens hydrophobic interactions in target binding .

  • 4-Methoxyphenyl vs. Trifluoromethylphenyl: The 4-methoxyphenyl group () provides moderate electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in compounds like (2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (). This difference impacts solubility and target affinity; methoxy groups may improve membrane permeability, while trifluoromethyl groups enhance binding to polar residues .

Kinase Inhibition Profiles

  • The target compound’s pyrazolo-pyridine core is structurally analogous to inhibitors of cyclin-dependent kinases (CDKs) and Aurora kinases. In contrast, pyrazolo[3,4-d]pyrimidines () are prominent in targeting mTOR and JAK-STAT pathways. For example, the 4-oxo-4H-chromen-2-yl derivative in showed IC₅₀ values <100 nM against mTOR, whereas the pyrazolo[4,3-c]pyridine system in the target compound may exhibit broader selectivity due to its fused ring system .

Data Table: Key Properties of Selected Compounds

Compound Name Core Structure Key Substituents Bioactivity (IC₅₀) Solubility (µg/mL) Reference ID
(E)-2-cyano-3-[3-(4-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide Pyrazolo[4,3-c]pyridine 4-Fluorophenyl, 4-methoxyphenyl 85 nM (CDK2) 12.5 (PBS)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine 3-Fluorophenyl, sulfonamide 72 nM (mTOR) 8.2 (PBS)
(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide Simple acrylamide Trifluoromethylphenyl, hydroxy-methoxy 210 nM (EGFR) 4.1 (PBS)
(E)-3-[3-chloranyl-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide Chlorinated acrylamide Dichlorophenyl, furan 150 nM (VEGFR2) 6.8 (PBS)

Research Findings and Implications

The target compound demonstrates superior metabolic stability compared to chlorinated or trifluoromethylated analogs () due to its fluorine and methoxy substituents. However, its solubility remains a challenge, requiring formulation optimization. In kinase inhibition assays, its CDK2 activity (IC₅₀ = 85 nM) positions it as a candidate for oncology therapeutics, though it is less potent against EGFR or VEGFR2 compared to specialized inhibitors .

Future studies should explore hybridizing the pyrazolo[4,3-c]pyridine core with sulfonamide or morpholine groups (e.g., ’s morpholin-4-ylethoxy derivatives) to enhance blood-brain barrier penetration for CNS applications.

Q & A

How can researchers optimize the synthesis yield and purity of (E)-2-cyano-3-[3-(4-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide?

Answer (Basic):
Key parameters include precise control of reaction conditions (temperature, pH, solvent polarity) and reagent stoichiometry. For example, polar aprotic solvents like DMF may enhance cyclization efficiency in heterocyclic core formation . Thin-layer chromatography (TLC) and HPLC should be used to monitor reaction progress and intermediate purity . Post-synthesis purification via column chromatography or recrystallization in ethanol/water mixtures can improve final compound purity .

Answer (Advanced):
Advanced optimization involves Design of Experiments (DoE) to statistically model variables (e.g., catalyst loading, reaction time). For instance, fractional factorial designs can identify critical factors affecting yield, such as temperature gradients during enamide bond formation . Reaction kinetics studies using in-situ FTIR or NMR can resolve transient intermediates, enabling stepwise adjustments. Evidence from analogous compounds suggests that microwave-assisted synthesis may reduce side reactions in pyrazolo-pyridine systems .

What methodologies are recommended to confirm the structural integrity of this compound?

Answer (Basic):
Standard techniques include:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D experiments (e.g., COSY, HSQC) to verify connectivity of the tetrahydropyrazolo-pyridine core and substituents .
  • IR spectroscopy : Identification of key functional groups (e.g., cyano stretching at ~2200 cm1^{-1}, carbonyl at ~1680 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula and rule out impurities .

Answer (Advanced):
X-ray crystallography is critical for resolving stereochemical ambiguities in the (E)-configured enamide moiety. For dynamic structural analysis, variable-temperature NMR can probe conformational flexibility of the tetrahydropyrazolo-pyridine ring . Computational validation via density functional theory (DFT)-predicted NMR chemical shifts can cross-verify experimental data .

How should researchers address contradictory data in reaction outcomes (e.g., inconsistent yields or byproducts)?

Answer (Advanced):
Contradictions often arise from unaccounted variables (e.g., trace moisture, oxygen sensitivity). Systematic approaches include:

  • Byproduct characterization : LC-MS or GC-MS to identify impurities; for example, hydrolysis of the cyano group under acidic conditions may explain low yields .
  • Reaction profiling : Use of stopped-flow NMR or inline PAT (Process Analytical Technology) to detect transient intermediates .
  • Replication under inert conditions : Schlenk-line techniques to exclude oxygen/moisture interference, particularly for sulfur-containing intermediates .

What reaction mechanisms underpin the compound’s participation in chemical modifications (e.g., hydrolysis, reduction)?

Answer (Advanced):

  • Hydrolysis : The cyano group may undergo acid-catalyzed conversion to carboxylic acids (via nitrile hydration) or bases (e.g., KOH/EtOH) to form amides. Reaction pathways depend on pH and solvent .
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) selectively reduces the enamide double bond while preserving the pyrazolo-pyridine core. Borohydride reagents may reduce carbonyl groups if present .
  • Cross-coupling : Suzuki-Miyaura reactions on halogenated analogs (if applicable) require Pd catalysts and optimized ligand systems (e.g., SPhos) for aryl-aryl bond formation .

How can computational tools guide the design of derivatives with enhanced bioactivity?

Answer (Advanced):

  • Molecular docking : Virtual screening against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite to prioritize derivatives with improved binding affinity .
  • QSAR modeling : Regression analysis of substituent effects (e.g., electron-withdrawing groups on the 4-fluorophenyl ring) on biological activity .
  • DFT calculations : Prediction of redox potentials or stability of intermediates under physiological conditions .

What strategies are effective for synthesizing derivatives with modified pharmacological profiles?

Answer (Advanced):

  • Core diversification : Replace the 4-methoxyphenyl group with bioisosteres (e.g., 4-ethoxyphenyl, thiophene) to modulate lipophilicity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility or bioavailability .
  • Heterocyclic expansion : Fuse additional rings (e.g., thiadiazole) to the pyrazolo-pyridine core for altered target engagement .

What experimental frameworks are recommended for evaluating biological activity?

Answer (Basic):

  • In vitro assays : Enzymatic inhibition studies (e.g., kinase assays) using fluorescence-based detection .
  • Cell viability : MTT or PrestoBlue assays in cancer cell lines to assess cytotoxicity .

Answer (Advanced):

  • Target engagement : Cellular thermal shift assays (CETSA) to confirm binding to intended targets .
  • Metabolite profiling : LC-HRMS to identify phase I/II metabolites in hepatocyte models, informing metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.